molecular formula C13H20O2 B7993249 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7993249
M. Wt: 208.30 g/mol
InChI Key: XWBOUQSKOGZYMZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenylboronic acid with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst such as palladium and a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrobromic acid, halogenating agents, elevated temperatures.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxyphenylacetic acid
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

2-(4-Methoxy-3-methylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, such as the combination of a methoxy group and a butanol backbone, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9(2)13(4,14)11-6-7-12(15-5)10(3)8-11/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOUQSKOGZYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C(C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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